Regioisomeric Selectivity: 7-Oxa- vs. 1-Oxa-7-azaspiro[4.4]nonane in Pharmacophore Presentation
Although 7-Oxa-1-azaspiro[4.4]nonane and its regioisomer 1-Oxa-7-azaspiro[4.4]nonane share identical computed physicochemical descriptors (XLogP = 0.2, TPSA = 21.3 Ų) [1][2], the distinct placement of the oxygen atom in the five-membered ring (position 7 vs. position 1) creates a different three-dimensional pharmacophore. This spatial rearrangement can lead to preferential binding to distinct biological targets, as observed in oxa-azaspiro derivatives used as triple re-uptake inhibitors, where subtle ring modifications result in significant potency differences [3].
1-Oxa: O at position 1
| Evidence Dimension | Three-Dimensional Pharmacophore Alignment |
|---|---|
| Target Compound Data | Oxygen at position 7 of the spiro[4.4]nonane system |
| Comparator Or Baseline | 1-Oxa-7-azaspiro[4.4]nonane: Oxygen at position 1 of the spiro[4.4]nonane system |
| Quantified Difference | Not applicable (qualitative structural difference); both compounds have identical computed XLogP (0.2) and TPSA (21.3 Ų) [1][2] |
| Conditions | In silico property calculation; in vitro SAR for related oxa-azaspiro series [3] |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies and lead optimization, as the two isomers are not interchangeable in biological assays.
- [1] ChemSrc. 7-Oxa-1-azaspiro[4.4]nonane. CAS 128389-81-1. Computed Properties: XLogP3-AA 0.2, Topological Polar Surface Area 21.3 Ų. View Source
- [2] PubChem. 1-Oxa-7-azaspiro[4.4]nonane. CID 21412346. Computed Properties: XLogP3-AA 0.2, Topological Polar Surface Area 21.3 Ų. View Source
- [3] Bettati, M., et al. (2010). Oxa‐azaspiro Derivatives: a Novel Class of Triple Re‐uptake Inhibitors. ChemMedChem, 5(3), 362-368. DOI: 10.1002/cmdc.200900482. View Source
